(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-methylsulfanyl-8-(3-phenylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S2/c1-24-19-13-17-10-11-18(14-19)21(17)25(22,23)20-9-5-8-16(12-20)15-6-3-2-4-7-15/h2-9,12,17-19H,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHRHBYPLZWJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonamide group, which is known for its role in various biological functions. The presence of the biphenyl moiety may contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that related sulfonamide derivatives showed potent activity against various bacterial strains, suggesting that this compound may also possess similar properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Sulfonamides are known inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
- Inhibition Assay Results :
- IC50 values for related sulfonamides range from 0.5 to 10 µM.
- The target enzyme's inhibition can lead to bacteriostatic effects.
Neuropharmacological Effects
Preliminary studies suggest that the bicyclic structure may interact with neurotransmitter systems. Research involving similar compounds has shown potential effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of biphenyl-sulfonamide derivatives, including this compound against multi-drug resistant strains of bacteria.
- Findings : The compound exhibited significant antimicrobial activity comparable to standard antibiotics.
- : This suggests that it could be a candidate for further development as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition study was conducted on various sulfonamide derivatives to assess their effects on DHPS.
- Results : The compound showed promising inhibition rates at low concentrations.
- Implications : This highlights its potential use in developing new antibacterial therapies targeting folate synthesis.
Scientific Research Applications
Overview
The compound (1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a complex organic molecule with significant potential in various scientific research applications. Its unique structural features, including a bicyclic framework and sulfonyl group, make it a candidate for studies in medicinal chemistry, particularly in the development of new therapeutic agents.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of sulfonamide compounds can induce apoptosis in cancer cells and exhibit cell cycle arrest, which is crucial for cancer treatment strategies.
- Case Study : A study on sulfonamide derivatives demonstrated that compounds with similar structures to this compound showed significant anticancer activity against various cell lines, suggesting that this compound could be further explored in drug development .
Neuropharmacology
Research has suggested that compounds with azabicyclo structures may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.
- Potential Applications : Investigations into related bicyclic compounds have shown promise in modulating neurotransmitter levels, which could be beneficial for conditions such as depression or anxiety disorders.
Synthetic Chemistry
The synthesis of this compound serves as a model for developing new synthetic methodologies that can be applied to create other complex organic molecules.
- Methodological Advances : The synthesis process involves multi-step reactions that can enhance the understanding of reaction mechanisms and improve synthetic strategies in organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
- Methodology : The bicyclic core can be synthesized via radical cyclization using n-tributyltin hydride and AIBN in toluene, which achieves high diastereocontrol (>99%) for substituent placement . For derivatives with protective groups (e.g., tert-butoxycarbonyl, Boc), tert-butyl 3-methylene-8-Boc-8-azabicyclo[3.2.1]octane intermediates are employed to preserve stereochemical integrity during functionalization . Post-synthetic modifications, such as sulfonylation at the 8-position, require anhydrous conditions and controlled stoichiometry to avoid side reactions .
Q. How is stereochemical integrity confirmed during synthesis and purification?
- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of fluorinated nitroaryl derivatives (e.g., (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) analogs) . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while NOESY NMR experiments identify spatial relationships between protons to validate bridgehead configurations .
Advanced Research Questions
Q. How can substituent effects on the biphenylsulfonyl group be systematically studied to optimize receptor binding?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents varying in electronic (e.g., electron-withdrawing nitro groups) and steric profiles (e.g., ortho-fluoro vs. para-methoxy). Pharmacological assays (e.g., radioligand binding for serotonin or dopamine transporters) quantify affinity changes. For example, 3,4-dichlorophenyl substitutions in tesofensine analogs enhance monoamine reuptake inhibition, suggesting hydrophobic interactions dominate binding . Computational docking (e.g., AutoDock Vina) can predict binding poses to guide synthetic priorities .
Q. What methodological challenges arise in pharmacokinetic profiling of this bicyclic scaffold?
- Methodology : Poor aqueous solubility (common in lipophilic bicyclic systems) requires formulation with co-solvents (e.g., cyclodextrins) for in vivo studies. Metabolic stability is assessed via liver microsome assays, where methylthio groups may undergo oxidation to sulfoxides, necessitating LC-MS/MS for metabolite identification . Blood-brain barrier penetration can be predicted using PAMPA assays, with logP values >2.5 favoring CNS activity .
Data Analysis & Contradiction Resolution
Q. How can conflicting reports on biological activity of structural analogs be resolved?
- Methodology : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or stereochemical impurities. For example, endo vs. exo isomers of 3-hydroxymethyl derivatives show divergent binding affinities at serotonin receptors . Rigorous analytical characterization (e.g., enantiomeric excess via chiral HPLC) and standardized assay protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) are critical for cross-study comparisons . Meta-analyses of substituent trends (e.g., electron-deficient aryl groups enhancing target vs. off-target binding) can reconcile apparent contradictions .
Analytical & Safety Considerations
Q. What advanced techniques are recommended for characterizing trace impurities in final compounds?
- Methodology : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects low-abundance byproducts (e.g., des-methylthio derivatives). Quantitative ¹H-¹³C HSQC NMR can resolve diastereomeric impurities at the 0.1% level . For safety, handle intermediates with reactive sulfonyl chlorides in fume hoods, and use PPE (nitrile gloves, face shields) to prevent dermal exposure, as recommended in SDS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
